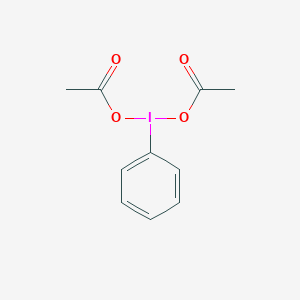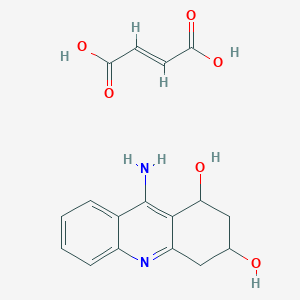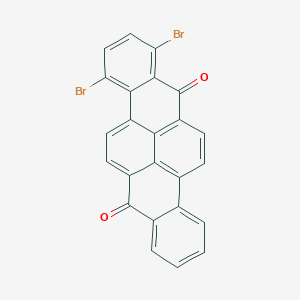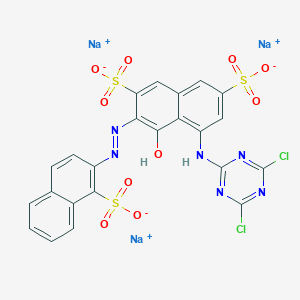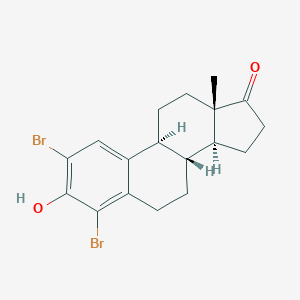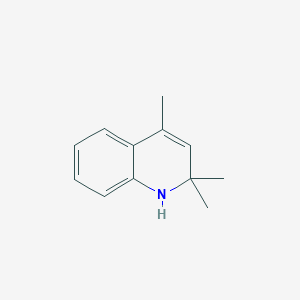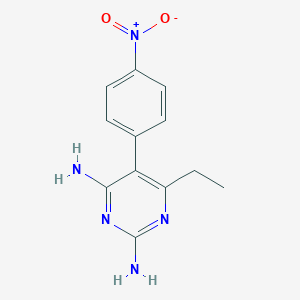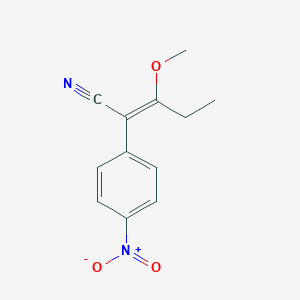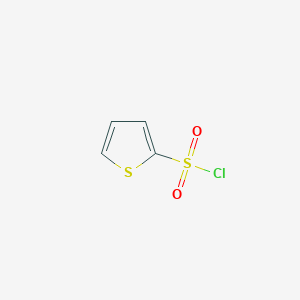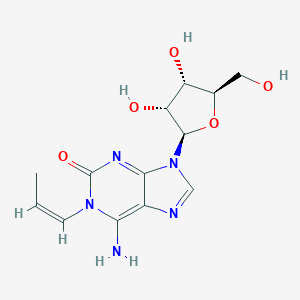
1-Allylisoguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allylisoguanosine is a nucleoside analog that has gained attention in recent years due to its potential applications in scientific research. This compound is a modified form of guanosine, which is a building block of RNA and DNA. The modification of guanosine to 1-allylisoguanosine alters its properties, making it a useful tool for investigating biological processes.
Wirkmechanismus
The mechanism of action of 1-allylisoguanosine is based on its ability to mimic guanosine, which is a building block of RNA and DNA. When incorporated into RNA, 1-allylisoguanosine can alter the structure and function of RNA, leading to changes in gene expression and protein synthesis. Additionally, 1-allylisoguanosine has been shown to inhibit the activity of viral RNA polymerases, which are essential for viral replication.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-allylisoguanosine depend on its concentration and the specific biological system in which it is used. At low concentrations, 1-allylisoguanosine can be incorporated into RNA without significantly affecting its structure or function. However, at higher concentrations, 1-allylisoguanosine can disrupt RNA structure and inhibit protein synthesis. Additionally, 1-allylisoguanosine has been shown to have antiviral activity, which is likely due to its ability to inhibit viral RNA polymerases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-allylisoguanosine in lab experiments is its ability to mimic guanosine, which is a building block of RNA and DNA. This allows researchers to investigate the effects of RNA modifications on biological processes. Additionally, 1-allylisoguanosine has been shown to have antiviral activity, making it a potential therapeutic agent. However, one limitation of using 1-allylisoguanosine is its potential toxicity at high concentrations, which can affect the viability of cells and organisms.
Zukünftige Richtungen
There are several future directions for the use of 1-allylisoguanosine in scientific research. One area of interest is the investigation of RNA modifications in cancer biology, as aberrant RNA modifications have been implicated in the development and progression of cancer. Additionally, 1-allylisoguanosine could be used as a tool for investigating the role of RNA modifications in other biological processes, such as development and differentiation. Finally, further optimization of the synthesis method for 1-allylisoguanosine could lead to higher yields and purity of the compound, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 1-allylisoguanosine involves several steps, including the protection of the 2'- and 3'-hydroxyl groups of guanosine, allylation of the N7 position, and deprotection of the hydroxyl groups. The final product is obtained after purification by chromatography. This synthesis method has been optimized over the years, resulting in high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-Allylisoguanosine has been used in various scientific research applications, including studies on RNA modification and translation, viral replication, and cancer biology. This compound has been shown to inhibit the activity of viral RNA polymerases, making it a potential antiviral agent. Additionally, 1-allylisoguanosine has been used to investigate the role of RNA modifications in cancer biology, as aberrant RNA modifications have been implicated in the development and progression of cancer.
Eigenschaften
CAS-Nummer |
140156-26-9 |
|---|---|
Produktname |
1-Allylisoguanosine |
Molekularformel |
C13H17N5O5 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(Z)-prop-1-enyl]purin-2-one |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-17-10(14)7-11(16-13(17)22)18(5-15-7)12-9(21)8(20)6(4-19)23-12/h2-3,5-6,8-9,12,19-21H,4,14H2,1H3/b3-2-/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
GHRFOPVFWKOWEV-UEMXZQTKSA-N |
Isomerische SMILES |
C/C=C\N1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Kanonische SMILES |
CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Synonyme |
1-allylisoguanosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)

